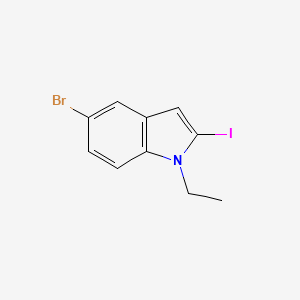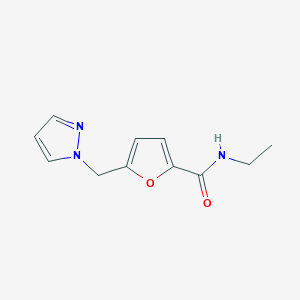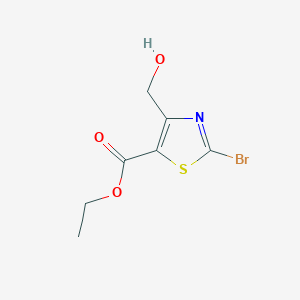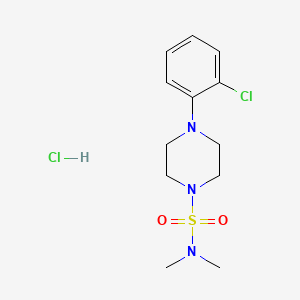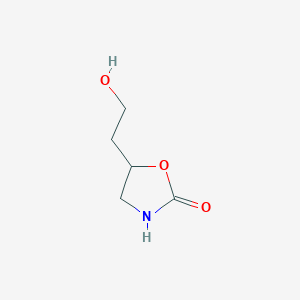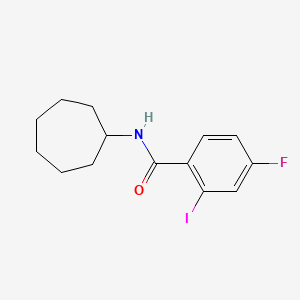
N-cycloheptyl-4-fluoro-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-fluoro-2-iodobenzamide is a chemical compound with the molecular formula C14H17FINO It is characterized by the presence of a cycloheptyl group, a fluorine atom, and an iodine atom attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-fluoro-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-iodobenzoic acid and cycloheptylamine.
Amide Formation: The key step in the synthesis is the formation of the amide bond. This is achieved by reacting 4-fluoro-2-iodobenzoic acid with cycloheptylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Automation and continuous flow reactors can be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
N-cycloheptyl-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
N-cycloheptyl-4-fluoro-2-iodobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of N-cycloheptyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N-cycloheptyl-4-iodobenzamide: Similar structure but lacks the fluorine atom.
N-cycloheptyl-4-fluorobenzamide: Similar structure but lacks the iodine atom.
N-cycloheptyl-2-iodobenzamide: Similar structure but with different substitution pattern.
Uniqueness
N-cycloheptyl-4-fluoro-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms on the benzamide core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H17FINO |
|---|---|
分子量 |
361.19 g/mol |
IUPAC名 |
N-cycloheptyl-4-fluoro-2-iodobenzamide |
InChI |
InChI=1S/C14H17FINO/c15-10-7-8-12(13(16)9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) |
InChIキー |
MYGVIZRCFPUWQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
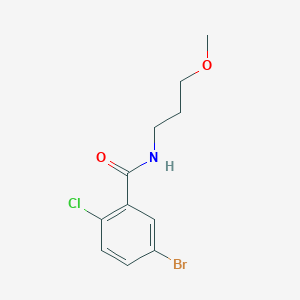
![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)

